Dodecylheptaglycol
Overview
Description
Mechanism of Action
Target of Action
Dodecylheptaglycol is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of this compound involves the inhibition of hydrogen-bond formation through its interaction with fatty acids . It also hinders the reaction between sodium citrate and inorganic acid .
Biochemical Pathways
As a PROTAC linker, this compound plays a role in the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, maintaining cellular homeostasis by removing misfolded or damaged proteins, and regulating various cellular processes .
Pharmacokinetics
As a protac linker, it is designed to enhance the cellular uptake and bioavailability of protac drugs .
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins . This can have various effects at the molecular and cellular levels, depending on the specific target protein being degraded .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of fatty acids can affect its ability to inhibit hydrogen-bond formation
Preparation Methods
Dodecylheptaglycol can be synthesized through the ethoxylation of dodecanol (lauryl alcohol) with ethylene oxide. The reaction typically involves the use of a catalyst such as potassium hydroxide (KOH) under controlled temperature and pressure conditions . Industrial production methods often involve continuous processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Dodecylheptaglycol primarily undergoes reactions typical of non-ionic surfactants. These include:
Oxidation: It can be oxidized under strong oxidative conditions, although this is not common in typical applications.
Reduction: Reduction reactions are not typical for this compound.
Substitution: It can undergo substitution reactions where the ethylene oxide units can be replaced or modified under specific conditions.
Common reagents used in these reactions include strong acids or bases, and the major products formed depend on the specific reaction conditions.
Scientific Research Applications
Dodecylheptaglycol is widely used in various scientific research applications:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and in the preparation of emulsions.
Biology: It serves as a detergent in the extraction and purification of membrane proteins.
Medicine: It is used in drug delivery systems to enhance the solubility of hydrophobic drugs.
Industry: It is employed in the formulation of personal care products, cleaning agents, and as a wetting agent.
Comparison with Similar Compounds
Dodecylheptaglycol is similar to other non-ionic surfactants such as:
Octaethylene glycol monododecyl ether: Contains one more ethylene oxide unit.
Decaethylene glycol monododecyl ether: Contains three more ethylene oxide units.
Polyoxyethylene (7) lauryl ether: Another name for heptaethylene glycol monododecyl ether.
Its uniqueness lies in its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in certain applications compared to its analogs.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54O8/c1-2-3-4-5-6-7-8-9-10-11-13-28-15-17-30-19-21-32-23-25-34-26-24-33-22-20-31-18-16-29-14-12-27/h27H,2-26H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHIUNMOTRUVPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062816 | |
Record name | Heptaethylene glycol monododecyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3055-97-8 | |
Record name | Heptaethylene glycol dodecyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3055-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12,15,18,21-Heptaoxatritriacontan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6,9,12,15,18,21-Heptaoxatritriacontan-1-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptaethylene glycol monododecyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6,9,12,15,18,21-heptaoxatritriacontanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.350 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: C₁₂E₇ comprises a hydrophilic heptaethylene glycol head group and a hydrophobic dodecyl alkyl chain. [] This amphiphilic nature drives self-assembly into micelles in aqueous solutions, with the hydrophobic tails clustering together to minimize contact with water, while the hydrophilic heads interact with the surrounding water molecules. [, , ]
A: C₁₂E₇ forms micelles that provide a hydrophobic environment for both the sensitizer and MV²⁺. [, ] The efficiency of the photoreduction process is influenced by the structure of the thiacarbocyanine sensitizer, specifically the length of its alkyl chains. Sensitizer molecules with two long alkyl chains, like 3,3′-dioctadecylthiacarbocyanine (C18–18), exhibit higher fluorescence yields and facilitate faster MV²⁺ reduction rates compared to those with shorter chains. This is attributed to the larger effective volume associated with intramolecular twisting motion in the excited state of C18–18 and easier access of MV²⁺ to C18–18 within the micellar phase. []
A: Yes, research demonstrates the use of C₁₂E₇ in a low-temperature inverse micelle solvothermal method to synthesize germanium nanocubes. [] The surfactant acts as a capping agent, controlling the growth and morphology of the nanostructures.
A: Studies exploring mixtures of C₁₂E₇ with the organogelator 12-hydroxyoctadecanoic acid (12-HOA) reveal complex interactions. While 12-HOA typically acts as a gelator, in the presence of C₁₂E₇ it exhibits a dual role, functioning both as a gelator and a co-surfactant. [] This dual behavior influences the formation and stability of lyotropic liquid crystalline phases, destabilizing the hexagonal phase and stabilizing the lamellar phase. []
A: C₁₂E₇ interacts with DBS, impacting the formation of gelled lyotropic liquid crystals. Research shows that DBS can gel various phases of the H₂O-C₁₂E₇ system, including the lamellar Lα phase, the bicontinuous cubic V1 phase, and the hexagonal H1 phase. [] The sol-gel transition temperature of these gelled systems can be controlled by adjusting the concentration of DBS. [] Interestingly, the presence of C₁₂E₇ leads to the formation of twisted DBS gel fibers arranged in bundles, a feature not observed in binary DBS gels. [] This suggests a specific interaction between the surfactant and the gelator, influencing the final microstructure.
A: Yes, C₁₂E₇ micelles can solubilize alkanethiols in aqueous solutions, facilitating their delivery to gold surfaces for SAM formation. [] Kinetic studies using C₁₂E₇ micellar solutions have provided valuable insights into the diffusion-limited adsorption processes involved in SAM formation. [, ] The size of the micelles, the concentration of the alkanethiol, and its chain length all influence the kinetics of SAM formation. []
A: Molecular dynamics simulations have been employed to investigate the impact of calcium ions (Ca²⁺) on the foam stability of C₁₂E₇ solutions. [, ] Compared to anionic surfactants like sodium dodecyl sulfate (SDS), which exhibit decreased foam stability with increasing Ca²⁺ concentrations, C₁₂E₇ maintains its foam performance in the presence of Ca²⁺. [] This difference in behavior is attributed to the specific interaction configurations between the calcium ions and the surfactant molecules. []
A: Various analytical techniques have been employed to study C₁₂E₇. Small-angle neutron scattering (SANS) has been used to investigate the size and shape of C₁₂E₇ micelles in heavy water (D₂O) solutions at different temperatures and concentrations. [] Refractometry has been used to determine the refractive index of C₁₂E₇. [] Additionally, dielectric spectroscopy has been utilized to investigate the static dielectric constant of binary liquid mixtures containing C₁₂E₇. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.